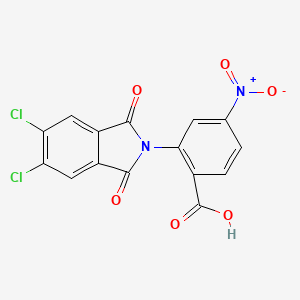

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid

Vue d'ensemble

Description

The compound “2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid” is a chemical compound with the molecular formula C10H5Cl2NO4 . It is a powder in physical form . The IUPAC name for this compound is (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5Cl2NO4/c11-6-1-4-5(2-7(6)12)10(17)13(9(4)16)3-8(14)15/h1-2H,3H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

This compound has a molecular weight of 274.06 . It has a melting point of 244-245 degrees Celsius . The compound is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Kolyamshin et al. (2021) demonstrated the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates, leading to new {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates. This research indicates the potential for creating novel compounds with 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid derivatives (Kolyamshin et al., 2021).

Applications in Coordination Chemistry

- Tekade et al. (2018) investigated the formation of complexes with Sr(II), Cr(II), and Al(III) using ligands derived from similar compounds. This study is relevant for specialists in coordination chemistry, suggesting applications for the compound in this field (Tekade et al., 2018).

Pharmaceutical Applications

- Dos Santos et al. (2011) evaluated compounds including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives for their genotoxicity in vivo. This research aimed at identifying new candidate drugs for treating sickle cell disease, indicating potential pharmaceutical applications of related compounds (dos Santos et al., 2011).

Material Science and Molecular Interactions

- Research by Tekade et al. (2019) on the ultrasonic properties of related compounds in different solvents provides insights into molecular interactions, which could be relevant for material science applications, particularly in understanding drug transmission and absorption (Tekade et al., 2019).

Potential as Antimicrobial Agents

- Sah et al. (2011) synthesized a series of phthalyl substituted imidazolones and Schiff bases from compounds similar to this compound. These compounds were screened for their antibacterial and antifungal activities, highlighting the potential of similar compounds in developing antimicrobial agents (Sah et al., 2011).

Gel Formation in Imide Derivatives

- A study by Singh and Baruah (2008) explored the condensation reactions of compounds related to this compound. They discovered that these compounds form gels in certain mixed solvents. This finding could be significant in the development of new materials or pharmaceutical formulations (Singh & Baruah, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle and store the compound safely, and what to do in case of exposure .

Propriétés

IUPAC Name |

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2N2O6/c16-10-4-8-9(5-11(10)17)14(21)18(13(8)20)12-3-6(19(24)25)1-2-7(12)15(22)23/h1-5H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMGCKGPCSAORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B3665846.png)

![2-imino-5-{3-methoxy-4-[5-nitro-2-(trifluoromethyl)phenoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B3665847.png)

![N-(2,4-dichlorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3665857.png)

![4-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3665865.png)

![2-[(5E)-5-[(6-methylpyridin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3665873.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B3665874.png)

![2-chloro-N-[4-iodo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B3665885.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-1-naphthylglycinamide](/img/structure/B3665924.png)

![2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3665929.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B3665936.png)

![N-{3-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3665949.png)